2-Fluorobenzohydrazide
Overview
Description
2-Fluorobenzohydrazide is a chemical compound that serves as a building block for various pharmaceutical and endogenous compounds. It is characterized by the presence of a fluorine atom attached to a benzene ring, which is further connected to a hydrazide group. This structure is a key intermediate in the synthesis of more complex molecules with potential applications in medicinal chemistry.
Synthesis Analysis
The synthesis of 2-Fluorobenzohydrazide derivatives has been explored in several studies. For instance, a derivative, N'-(2,4-dinitrophenyl)-2-fluorobenzohydrazide, was synthesized and characterized using NMR and IR spectroscopy, with its molecular structure confirmed by X-ray diffraction . Another study reported the microwave-assisted cyclocondensation of 1,2-diaminobenzene with [4-18F]fluorobenzoic acid, leading to the formation of a related compound, 2-([4-18F]fluorophenyl)benzimidazole . Additionally, the synthesis of 2-fluoro-6-iodobenzoic acid from 2-amino-6-fluorobenzoic acid through a series of reactions including diazotization and iodosubstitution has been described, showcasing the versatility of fluorobenzohydrazide derivatives in synthetic chemistry .
Molecular Structure Analysis
The molecular structure of 2-Fluorobenzohydrazide derivatives has been studied using various analytical techniques. X-ray diffraction studies have provided detailed insights into the crystal structures of these compounds. For example, the crystal structure of N'-(2,4-dinitrophenyl)-2-fluorobenzohydrazide was optimized using density functional methods and showed good agreement with experimental data . Similarly, the co-crystal of 2-aminobenzothiazol with 4-fluorobenzoic acid was characterized, revealing its monoclinic space group and the stabilization of its structure by hydrogen bonds .
Chemical Reactions Analysis
2-Fluorobenzohydrazide and its derivatives participate in various chemical reactions, forming new compounds with potential biological activities. Carbohydrazone derivatives have been prepared by reacting 2-fluorobenzohydrazide with different aldehydes, leading to compounds with antimicrobial properties . The reactivity of these compounds underlines their importance in the development of new therapeutic agents.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-Fluorobenzohydrazide derivatives are influenced by their molecular structure. The introduction of fluorine atoms can significantly affect the acidity, basicity, and overall reactivity of the benzohydrazide moiety. For instance, the synthesis of 2-fluoro-6-iodobenzoic acid demonstrated the impact of halogen substitution on the compound's properties, such as its crystalline form and purity . The antimicrobial activity assays of carbohydrazone derivatives also reflect the influence of structural modifications on the biological properties of these compounds .
Scientific Research Applications
Anticancer Potential
2-Fluorobenzohydrazide derivatives have been synthesized and evaluated for their potential in cancer treatment. Compounds derived from 2-Fluorobenzohydrazide have shown significant antiproliferative effects against various human cancer cell lines, making them promising candidates for further research in cancer therapeutics (Kumar et al., 2013).
Antimicrobial Activities
Studies have demonstrated that 2-Fluorobenzohydrazide derivatives possess notable antimicrobial properties. The compounds have been tested against a range of bacterial and fungal species, exhibiting significant inhibitory effects, which indicates their potential use as antimicrobial agents (Feng et al., 2014).
Synthesis and Molecular Characterization
Research has focused on the synthesis and characterization of various 2-Fluorobenzohydrazide derivatives. These studies provide valuable insights into the molecular structure and properties of these compounds, which is crucial for their potential application in different fields, such as materials science and medicinal chemistry (Saeed et al., 2013).
Antioxidant and Radical Scavenging Activities
2-Fluorobenzohydrazide derivatives have also been explored for their antioxidant properties. Some derivatives exhibit significant radical scavenging potential, making them of interest in the development of new antioxidant agents (Khan et al., 2022).
Catalytic Properties
Research has been conducted on complexes derived from 2-Fluorobenzohydrazide for their catalytic properties. These studies are important for understanding the potential of these compounds in catalysis, which can have applications in chemical manufacturing and environmental technologies (Liu et al., 2020).
Safety And Hazards
2-Fluorobenzohydrazide is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a skin irritant (Category 2), an eye irritant (Category 2), and a specific target organ toxicant following single exposure (Category 3), with the target organ being the respiratory system .
properties
IUPAC Name |
2-fluorobenzohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FN2O/c8-6-4-2-1-3-5(6)7(11)10-9/h1-4H,9H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJCCKQQVXNNAAR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NN)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00196235 | |
Record name | 2-Fluorobenzhydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00196235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluorobenzohydrazide | |
CAS RN |
446-24-2 | |
Record name | 2-Fluorobenzhydrazide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000446242 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 446-24-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522532 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Fluorobenzhydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00196235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Fluorobenzohydrazide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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